N'-(benzo[d]thiazol-2-yl)acetohydrazide
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Overview
Description
N’-(1,3-benzothiazol-2-yl)acetohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzothiazol-2-yl)acetohydrazide typically involves the reaction of 2-aminobenzothiazole with acetohydrazide. One common method involves the condensation of 2-aminobenzothiazole with acetohydrazide in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for N’-(1,3-benzothiazol-2-yl)acetohydrazide are similar to laboratory-scale synthesis but are optimized for larger-scale production. This may involve the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-benzothiazol-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzothiazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(1,3-benzothiazol-2-yl)acetohydrazide involves its interaction with specific molecular targets. For example, its anticonvulsant activity is believed to be due to its binding to GABA receptors, enhancing inhibitory neurotransmission . The compound may also inhibit certain enzymes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)formohydrazide
- 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazides
Uniqueness
N’-(1,3-benzothiazol-2-yl)acetohydrazide is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit higher potency in certain assays and possess a broader spectrum of activity .
Properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-6(13)11-12-9-10-7-4-2-3-5-8(7)14-9/h2-5H,1H3,(H,10,12)(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOFVRMZZVLLAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=NC2=CC=CC=C2S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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